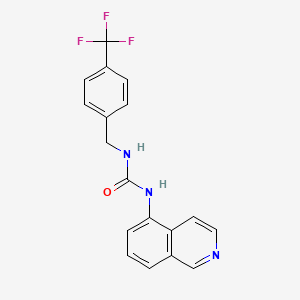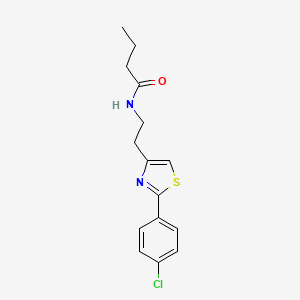
Azoramide
説明
Azoramide is an orally active small molecule modulator of the unfolded protein response (UPR) . It improves endoplasmic reticulum (ER) protein folding and enhances ER chaperone capacity, which together protect cells from ER stress .
Molecular Structure Analysis
The molecular structure of Azoramide has been analyzed in various studies . It has a molecular weight of 308.83 g/mol .科学的研究の応用
Mitochondrial Dysfunction Improvement
Azoramide has been identified as a compound that improves mitochondrial dysfunction in insulin-resistant cardiomyocytes. This was demonstrated using a model established in H9c2 cells treated with palmitic acid, where azoramide treatment prevented decreases in cellular 2-DG6P uptake, ATP production, and high-ROS production. This indicates azoramide's potential role in protecting mitochondria, suggesting its utility as a new drug for treating insulin resistance-associated cardiovascular disorders in mammalians with systemic insulin resistance (Okatan, Olgar, Tuncay, & Turan, 2019).
Unfolded Protein Response Modulation
Azoramide also functions as a modulator of the unfolded protein response with antidiabetic activity. It has shown potential in improving endoplasmic reticulum (ER) protein-folding ability and activating ER chaperone capacity to protect cells against ER stress in multiple systems. This was demonstrated in two independent mouse models of obesity, where azoramide improved insulin sensitivity and pancreatic β cell function, highlighting its therapeutic potential for diseases with aberrant ER function (Fu et al., 2015).
Nonalcoholic Fatty Liver Disease Treatment
In the context of nonalcoholic fatty liver disease (NAFLD), azoramide has been studied for its potential role in reducing insulin resistance and ER stress. A study on mice induced with NAFLD showed that azoramide treatment reversed changes such as increased insulin resistance, ER-stress markers, lipid profile, AST, ALT, and histopathological changes caused by fructose treatment. This provides evidence for azoramide as a potential treatment agent in NAFLD through decreasing ER-stress and insulin resistance (Bagci, Sahinturk, & Sahin, 2019).
Adipogenesis vs. Osteogenesis Regulation
Another research area for azoramide is in the regulation of mesenchymal stem cells (MSCs) differentiation. It has been found to favor adipogenesis over osteogenesis by inhibiting the glucagon-like peptide-1 receptor (GLP-1R)-protein kinase A (PKA)-β-catenin pathway. This suggests azoramide's potential as an antagonist against GLP-1R in MSC lineage determination, providing insights into its function in MSC differentiation (Ruan et al., 2018).
Neuroprotective Effects
Azoramide also exhibits neuroprotective effects, particularly in the context of Parkinson’s disease (PD). It has been shown to protect dopaminergic neurons from ER-stress-induced oxidative damage in a study involving patient-induced pluripotent stem cells-derived midbrain dopaminergic neurons with the PLA2G6 D331Y mutant. This demonstrates azoramide's potential as a neuroprotectant against dopaminergic neuron damage via restoring ER function and CREB signaling (Ke et al., 2020).
特性
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-2-3-14(19)17-9-8-13-10-20-15(18-13)11-4-6-12(16)7-5-11/h4-7,10H,2-3,8-9H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBFWKKCWTXCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428694 | |
| Record name | N-(2-(2-(4-CHLOROPHENYL)THIAZOL-4-YL)ETHYL)BUTYRAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-Chlorophenyl)thiazol-4-YL)ethyl)butyramide | |
CAS RN |
932986-18-0 | |
| Record name | N-(2-(2-(4-CHLOROPHENYL)THIAZOL-4-YL)ETHYL)BUTYRAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



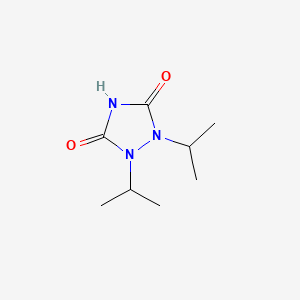
![1,1-Dimethyl-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea](/img/structure/B1666369.png)
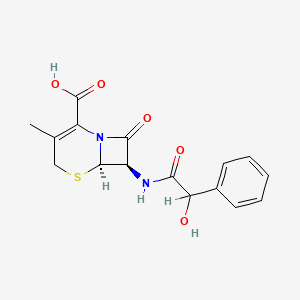
![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666375.png)
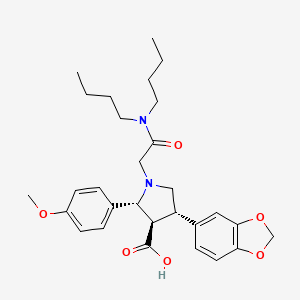
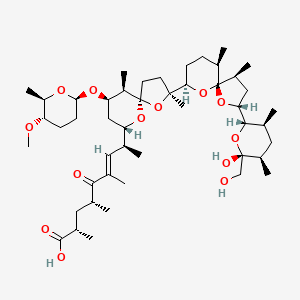
![(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,6R,9R)-2-[(2S,3S,5S,6R)-6-Hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1666379.png)
![6-{2-[2-Methyl-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclopropyl}naphthalene-2-carboximidamide](/img/structure/B1666384.png)
![N-[(2R)-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]-1-oxopropan-2-yl]furan-2-carboxamide](/img/structure/B1666385.png)
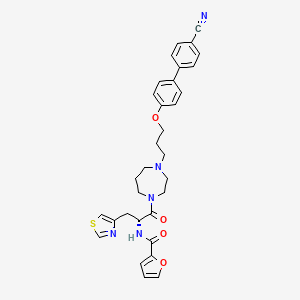
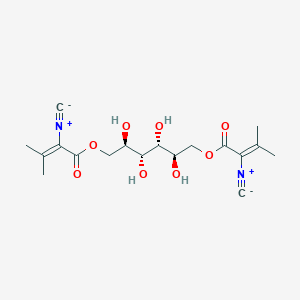
![(4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid](/img/structure/B1666388.png)
![2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B1666389.png)
